(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound’s name suggests it’s an organic compound with a complex structure, including a chloro-dimethoxyphenyl group, an ethyl group, a dimethylamino group, and a but-2-enamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors and using various organic chemistry reactions. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure can be deduced from the name. It likely has a conjugated system due to the presence of the but-2-enamide group, which might give it unique chemical properties.Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the but-2-enamide group might undergo reactions typical for amides and alkenes.Physical And Chemical Properties Analysis
The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally.Safety And Hazards
Without specific data, it’s hard to predict the compound’s safety and hazards. Standard safety procedures should be followed when handling it.
Future Directions
Future research could focus on synthesizing the compound, studying its properties, and exploring its potential applications.
properties
IUPAC Name |
(E)-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-19(2)11-5-6-14(20)18-10-9-12-7-8-13(21-3)16(22-4)15(12)17/h5-8H,9-11H2,1-4H3,(H,18,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPSMMETOOPAY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1=C(C(=C(C=C1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1=C(C(=C(C=C1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.